Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H83N13O18 |

|---|---|

分子量 |

1070.2 g/mol |

IUPAC 名称 |

3-[2-amino-3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C43H83N13O18/c44-43(37-72-10-1-40(57)48-4-13-60-19-25-66-31-34-69-28-22-63-16-7-51-54-45,38-73-11-2-41(58)49-5-14-61-20-26-67-32-35-70-29-23-64-17-8-52-55-46)39-74-12-3-42(59)50-6-15-62-21-27-68-33-36-71-30-24-65-18-9-53-56-47/h1-39,44H2,(H,48,57)(H,49,58)(H,50,59) |

InChI 键 |

QKMVIYBFPLWXOM-UHFFFAOYSA-N |

规范 SMILES |

C(COCC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])N)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane: A Trifunctional Core for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a versatile heterotrifunctional linker. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical architecture, synthesis, characterization, and strategic applications in creating complex bioconjugates. We will explore the rationale behind its design and provide field-proven insights into its use in advanced therapeutic and diagnostic platforms.

Introduction: The Need for Architectural Precision in Bioconjugation

The advent of complex biologics, such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticles, has underscored the necessity for sophisticated chemical linkers.[1] While simple bifunctional linkers have been instrumental, the demand for multifunctional constructs—for instance, conjugating a targeting moiety, a therapeutic payload, and an imaging agent to a single scaffold—requires more advanced tools.[2][3] this compound emerges as a key enabling technology, offering a branched architecture with three distinct functionalities for controlled, sequential conjugation.

This molecule features a central tertiary amine core from which three arms extend. Each arm is composed of a PEG4 (polyethylene glycol) spacer terminating in an azide group, providing three points for "click" chemistry attachment. The core itself is derived from a tris(hydroxymethyl)aminomethane-like structure, presenting a primary amine as a distinct and orthogonal point of conjugation. The PEG spacers are critical, imparting enhanced aqueous solubility, reducing the potential for aggregation of hydrophobic payloads, and potentially improving the pharmacokinetic properties of the final conjugate.[][5]

The strategic value of this trifunctional linker lies in its ability to facilitate the assembly of precisely defined, multi-component systems, a significant leap forward from the statistical conjugation often associated with simpler linkers.[2]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.

| Property | Value | Source |

| Chemical Formula | C43H83N13O18 | [6] |

| Molecular Weight | 1070.21 g/mol | [6] |

| Appearance | Colorless to light yellow liquid or oil | [7] |

| Purity | Typically >95% | [6] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | |

| Storage | Store at -20°C, protected from moisture | [7] |

Proposed Synthesis Pathway

While the precise, proprietary synthesis protocols are not publicly disclosed, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The synthesis would likely start from a core molecule like tris(hydroxymethyl)aminomethane, which provides the foundational branched structure.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

N-Protection: The primary amine of the tris(hydroxymethyl)aminomethane core is more nucleophilic than the hydroxyl groups. Protecting it first (e.g., with a Boc group) is crucial to prevent side reactions and ensure that subsequent modifications occur selectively at the hydroxyls.

-

Ethoxylation and PEGylation: The "ethoxymethyl" and PEG4 components are likely introduced through reactions with the hydroxyl groups. This step builds the linker arms and introduces the beneficial properties of the PEG spacers.

-

Tosylation: To convert the terminal hydroxyl groups of the PEG chains into good leaving groups for nucleophilic substitution, they are activated, typically by tosylation with tosyl chloride (TsCl).

-

Azidation: The tosylated intermediates can then be readily converted to the final azide groups by reaction with sodium azide (NaN3). This is a standard and efficient method for introducing azides.

-

Deprotection: The final step involves the removal of the protecting group from the primary amine (e.g., using trifluoroacetic acid, TFA, to remove a Boc group), yielding the final trifunctional product.

Spectroscopic Characterization (Expected)

For a researcher to trust and effectively use this linker, its identity and purity must be confirmed. While specific spectra are proprietary, we can predict the key features based on the molecule's structure.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be complex due to the repeating ethylene glycol units. Key expected signals would include:

-

A complex multiplet signal around 3.6 ppm , characteristic of the -CH2-CH2-O- protons of the PEG4 chains.[8][9] This will be the most prominent signal in the spectrum.

-

Signals corresponding to the ethoxymethyl linkers and the protons adjacent to the amine and azide functionalities.

-

The absence of a signal for the Boc protecting group (a singlet around 1.4 ppm) would confirm successful deprotection.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

-

The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 1071.2 .[10]

-

Due to the PEG chains, a distribution of ions with mass differences corresponding to the ethylene glycol unit (44.03 Da) might be observed, reflecting the polydispersity of the PEG starting material.

Core Applications and Experimental Protocols

The unique trifunctional architecture of this linker makes it a powerful tool for constructing complex, multi-component systems. The primary amine allows for conjugation to molecules via standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates), while the three azide groups are reserved for highly specific click chemistry reactions.

Application 1: Development of Antibody-Drug Conjugates (ADCs)

This linker is well-suited for creating ADCs with a high drug-to-antibody ratio (DAR).[] The branched structure can help to shield the hydrophobic drug payload, potentially reducing aggregation and improving pharmacokinetics.[11][12]

Caption: Workflow for synthesizing an ADC using the trifunctional linker.

Step-by-Step Protocol: Conjugation to an Antibody

This protocol describes the conjugation of the linker to an antibody via its primary amine, followed by the attachment of an alkyne-functionalized payload.

-

Antibody Preparation:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

-

If conjugating to lysine residues, no further modification is needed. If a more site-specific approach is desired, the antibody may need to be functionalized with a reactive group (e.g., an NHS ester).

-

-

Linker Conjugation (Amine Coupling):

-

Activate the carboxyl group of a payload or a bifunctional linker with EDC/NHS chemistry if you wish to attach a payload to the amine of the trifunctional linker first.

-

Alternatively, to attach the linker to the antibody first, dissolve the this compound linker in an amine-free buffer.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess, unreacted linker using a desalting column or dialysis.

-

-

Payload Attachment (Click Chemistry):

-

Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent (e.g., DMSO).

-

For a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, prepare fresh stock solutions of copper(II) sulfate, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[13]

-

Add the payload solution to the antibody-linker conjugate.

-

Add the copper/ligand premix, followed by the sodium ascorbate to initiate the reaction.

-

Incubate for 1-4 hours at room temperature.

-

Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other appropriate methods.

-

Application 2: Assembly of Theranostic Nanoparticles

The trifunctional nature of this linker allows for the simultaneous attachment of targeting ligands, therapeutic agents, and imaging probes to a nanoparticle surface, creating a "theranostic" agent for simultaneous diagnosis and therapy.

Step-by-Step Protocol: Nanoparticle Functionalization

-

Nanoparticle Surface Modification:

-

Start with nanoparticles that have a surface functionalized with a reactive group that can couple to the primary amine of the linker (e.g., NHS-ester activated carboxyl groups).

-

React the activated nanoparticles with the this compound linker to create an azide-functionalized nanoparticle surface.

-

Purify the nanoparticles to remove excess linker.

-

-

Sequential or Simultaneous Click Chemistry:

-

Conjugate an alkyne-functionalized targeting ligand (e.g., a peptide or aptamer) to a portion of the available azide groups.

-

In a subsequent step, conjugate an alkyne-functionalized imaging agent (e.g., a fluorescent dye) and an alkyne-functionalized drug to the remaining azide groups. The stoichiometry can be controlled by the molar ratios of the reagents used.

-

Purify the final theranostic nanoparticle at each step to ensure a well-defined final product.

-

Scientific Integrity and Trustworthiness: The "Why" Behind the "How"

Why Choose a Branched, Trifunctional Linker?

-

Higher Payload Capacity: For applications like ADCs, a higher DAR can lead to increased potency. This branched linker allows for the attachment of three payload molecules per conjugation site on the antibody, potentially achieving a high DAR without excessive modification of the antibody backbone, which could compromise its function.[]

-

Improved Pharmacokinetics: The branched PEG architecture creates a larger hydrodynamic radius compared to a linear PEG of similar molecular weight.[11] This can lead to reduced renal clearance and a longer circulation half-life for the conjugate.[14]

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG arms can act as a "solubility reservoir," helping to prevent the aggregation often caused by hydrophobic drug payloads. This is a critical factor for the stability and manufacturability of bioconjugates.[12]

-

Orthogonal Chemistry: The presence of both a primary amine and azide groups allows for a controlled, two-step conjugation strategy. The amine can be reacted under standard bioconjugation conditions, while the azides remain inert until the introduction of an alkyne and the appropriate catalyst for click chemistry. This orthogonality is key to building complex, well-defined structures.[13]

Self-Validating Protocols:

The protocols described above include purification steps (e.g., SEC, dialysis) after each key reaction. This is a critical component of a self-validating system. By characterizing the product at each stage (e.g., using UV-Vis spectroscopy to determine labeling efficiency, or MS to confirm conjugation), the researcher can be confident in the integrity of the material before proceeding to the next step. This stepwise validation minimizes the risk of generating poorly defined final conjugates and ensures reproducibility.

Conclusion

This compound is a sophisticated chemical tool that addresses the growing need for precision and multifunctionality in bioconjugation. Its unique branched architecture, combined with the orthogonal reactivity of its amine and azide functionalities, provides researchers with a powerful platform for the rational design of next-generation therapeutics and diagnostics. By understanding the chemical principles behind its design and application, scientists can leverage this linker to create more effective, stable, and well-defined bioconjugates, pushing the boundaries of what is possible in drug development and biomedical research.

References

- 1. purepeg.com [purepeg.com]

- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane: A Trifunctional Linker for Advanced Bioconjugation

Introduction: The Convergence of Architecture and Functionality in Bioconjugation

In the intricate landscape of drug development and molecular biology, the ability to construct precisely defined molecular architectures is paramount. The covalent linkage of distinct molecular entities—a process known as bioconjugation—has unlocked therapeutic modalities and research tools of unprecedented specificity and efficacy. Central to this endeavor is the linker, a molecular scaffold that not only connects different components but also critically influences the physicochemical and biological properties of the final conjugate.

This guide provides a comprehensive technical overview of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a heterotrifunctional, multi-arm polyethylene glycol (PEG) linker. This molecule stands at the intersection of several key design principles in modern bioconjugation: a central branching core, the biocompatibility and hydrophilicity of PEG chains, and the orthogonal reactivity of a primary amine and three azide functionalities. We will delve into its core attributes, proposed synthesis, mechanisms of action, and field-proven applications, offering researchers and drug development professionals a detailed understanding of its potential to advance their work.

Physicochemical Properties and Molecular Architecture

This compound is a precisely defined chemical entity engineered for advanced bioconjugation strategies. Its structure is built upon a central methane core, from which three identical arms extend, each terminating in a reactive azide group. A fourth, distinct arm, also originating from the central scaffold, is functionalized with a primary amine. Each of the three azide-terminated arms incorporates a PEG4 (four ethylene glycol units) spacer, lending the molecule significant hydrophilicity.

| Property | Value | Source(s) |

| Molecular Weight | 1070.20 g/mol | [1] |

| Molecular Formula | C43H83N13O18 | [2][][4] |

| Appearance | White to off-white solid or viscous liquid | [5] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [5] |

| Purity | Typically >95% (HPLC) | [2][4] |

The unique trifunctional nature of this linker is its defining feature. The primary amine serves as a versatile handle for conjugation to molecules bearing activated carboxylic acids (e.g., NHS esters), aldehydes, or other amine-reactive groups.[6] Simultaneously, the three azide termini are poised for highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] This orthogonal reactivity allows for the sequential and controlled attachment of up to four different molecular entities, a capability essential for the construction of complex, multi-component systems such as antibody-drug conjugates (ADCs) or targeted imaging agents.

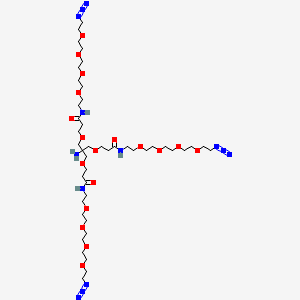

Caption: 2D representation of this compound.

Proposed Synthetic Pathway

A plausible starting material is tris(hydroxymethyl)aminomethane, which provides a central core with three hydroxyl groups and a primary amine. The synthesis would proceed in the following key stages:

-

Protection of the Primary Amine: The first step is the selective protection of the more reactive primary amine to prevent its participation in subsequent reactions. This is typically achieved using a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for the following steps and can be removed under mild acidic conditions.

-

PEGylation of the Hydroxyl Groups: The three free hydroxyl groups are then elongated with PEG4 chains. This can be accomplished by reacting the protected core with a suitable PEG4 synthon, such as a tosylated or mesylated PEG4-azide. This step introduces both the PEG spacers and the terminal azide functionalities in a single, efficient reaction.

-

Deprotection of the Primary Amine: The final step is the removal of the Boc protecting group from the primary amine. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).

Caption: Proposed synthetic workflow for the target molecule.

This proposed synthesis is modular and allows for variations in the length of the PEG chains or the nature of the functional groups. The purification at each step, typically by column chromatography, and rigorous characterization by NMR and mass spectrometry are crucial to ensure the purity and structural integrity of the final product.[11][12]

Core Applications in Bioconjugation and Drug Delivery

The unique architecture of this compound makes it a powerful tool for a variety of advanced applications, particularly in the development of next-generation therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): This linker is exceptionally well-suited for the construction of ADCs with a high and homogenous drug-to-antibody ratio (DAR).[13] The primary amine can be used to attach the linker to the antibody, either through acylation of lysine residues or via enzymatic conjugation. The three azide groups can then be used to attach three molecules of a potent cytotoxic payload via click chemistry. This results in an ADC with a DAR of 3, a configuration that can enhance therapeutic efficacy.

-

Multivalent Targeting and Imaging Agents: The ability to conjugate up to four different molecules allows for the creation of sophisticated constructs for targeted drug delivery and medical imaging. For example, one arm could be attached to a targeting ligand (e.g., a peptide or small molecule that binds to a specific receptor on cancer cells), while the other arms could carry a combination of therapeutic agents, imaging probes (e.g., fluorescent dyes or chelators for radioisotopes), and solubilizing agents.

-

PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, this linker can be used to synthesize more complex PROTACs (Proteolysis-Targeting Chimeras) or molecular glues. The orthogonal reactivity allows for the precise assembly of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and potentially other modulating elements on a single scaffold.

-

Surface Modification and Biomaterials: The multivalent nature of the linker can be exploited to create highly functionalized surfaces on nanoparticles, liposomes, or other biomaterials. This can be used to improve their biocompatibility, enhance their circulation time, and introduce multiple targeting or therapeutic functionalities.

Mechanisms of Action: The Power of Orthogonal Chemistry

The utility of this compound is rooted in the distinct and non-interfering reactivity of its amine and azide groups. This orthogonality is the key to achieving controlled, stepwise conjugation.

Amine Reactivity: The primary amine is a nucleophile that readily reacts with electrophilic functional groups. The most common reaction is acylation with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5).

Azide Reactivity (Click Chemistry): The azide group is remarkably stable under most biological conditions but undergoes highly specific and efficient cycloaddition reactions with alkynes.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction. It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole. The reaction is fast, high-yielding, and highly regioselective.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that is particularly useful for in vivo applications where the cytotoxicity of copper is a concern. It utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts rapidly with an azide without the need for a catalyst.

Caption: Orthogonal reactivity of the linker's functional groups.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the use of this compound in a typical bioconjugation workflow. It is essential to note that these are generalized protocols and may require optimization for specific applications.

Protocol 1: Conjugation of an Amine-Reactive Molecule to the Linker

This protocol describes the reaction of the linker's primary amine with an NHS-ester-functionalized molecule.

-

Reagent Preparation:

-

Dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

-

Dissolve the NHS-ester-functionalized molecule in an anhydrous, amine-free solvent (e.g., DMSO or DMF) immediately before use.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the linker and the NHS ester in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess (1.1-1.5 equivalents) of the NHS ester is typically used.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography (SEC) to remove excess reagents and byproducts.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-functionalized molecule to the azide termini of the linker.

-

Reagent Preparation:

-

Dissolve the azide-functionalized linker and the alkyne-functionalized molecule(s) in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

-

Prepare fresh stock solutions of the copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

-

Conjugation Reaction:

-

In the reaction vessel containing the azide and alkyne, add the copper-chelating ligand, followed by the CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate.

-

Allow the reaction to proceed for 1-12 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or reverse-phase HPLC) to remove the copper catalyst and other reagents.

-

Protocol 3: Characterization of the Final Conjugate

A thorough characterization of the final bioconjugate is critical to ensure its identity, purity, and functionality.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final conjugate.

-

Chromatography: HPLC (reverse-phase, size-exclusion, or ion-exchange) should be used to assess the purity of the conjugate and to detect any unreacted starting materials or byproducts.

-

Spectroscopy: UV-Vis and/or fluorescence spectroscopy can be used to quantify the incorporation of chromophoric or fluorophoric molecules.

-

Functional Assays: The biological activity of the conjugated molecules (e.g., antibody binding, enzyme activity, or cytotoxicity) should be assessed to ensure that the conjugation process has not compromised their function.

Conclusion: A Versatile Platform for Molecular Innovation

This compound represents a significant advancement in the field of bioconjugation, offering a unique combination of multivalency, hydrophilicity, and orthogonal reactivity. Its well-defined structure and versatile chemical handles provide researchers and drug developers with a powerful platform for the construction of highly complex and functional molecular architectures. By enabling the precise and controlled assembly of multiple molecular entities, this linker is poised to play a critical role in the development of next-generation therapeutics, diagnostics, and research tools, ultimately contributing to the advancement of medicine and our understanding of biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 7. Azide | BroadPharm [broadpharm.com]

- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane

This guide provides an in-depth, technically-grounded methodology for the synthesis and purification of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a trifunctional molecule with significant potential in bioconjugation, drug delivery, and materials science.[1][2] The structure features a central amine for further functionalization and three azide-terminated polyethylene glycol (PEG) arms, ideal for orthogonal "click" chemistry reactions.[3][4]

The narrative explains the causal chemistry behind each procedural step, ensuring a reproducible and logically sound workflow. All protocols are designed as self-validating systems, with integrated analytical checkpoints.

Part 1: Synthetic Strategy and Overview

The synthesis of this trivalent scaffold is approached via a convergent, multi-step pathway. The core of the molecule is derived from Tris(hydroxymethyl)aminomethane (TRIS), a readily available and cost-effective starting material. The synthetic logic is as follows:

-

Orthogonal Protection: The primary amine of the TRIS core is selectively protected to prevent interference in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability and facile, clean removal under acidic conditions.[5][6]

-

Arm Installation via Williamson Ether Synthesis: The three hydroxyl groups of the protected TRIS core are converted to ethers by reaction with a bespoke PEGylating agent, Azide-PEG4-Tosylate. This classic SN2 reaction is robust and high-yielding for primary alcohols.[7][8]

-

Final Deprotection: The Boc group is removed from the central amine using trifluoroacetic acid (TFA), yielding the final product as a TFA salt.[9][10]

This strategy ensures a controlled, stepwise assembly of the target molecule.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product.

Caption: Overall synthetic scheme for this compound.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-Tris(hydroxymethyl)aminomethane

Principle: The primary amine of TRIS is protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[5][11] A mixed solvent system including water can aid the solubility of the polar TRIS starting material.

Protocol:

-

Dissolve Tris(hydroxymethyl)aminomethane (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir until dissolved.[12]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Synthesis of Tri-PEGylated Intermediate via Williamson Ether Synthesis

Principle: This step involves the formation of three ether linkages via a Williamson ether synthesis.[7] A strong base, sodium hydride (NaH), is used to deprotonate the three hydroxyl groups of the Boc-protected TRIS, forming highly nucleophilic alkoxides. These alkoxides then displace the tosylate leaving group on the Azide-PEG4-Tosylate reagent in an SN2 reaction.[8][13] Anhydrous conditions are critical as NaH reacts violently with water.

-

Note on Reagent: Azide-PEG4-Tosylate (N₃-PEG₄-OTs) is a commercially available reagent.[3][13][14][15][16] If custom synthesis is required, it can be prepared from tetraethylene glycol.

Protocol:

-

Dissolve Boc-Protected TRIS (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

-

Re-cool the mixture to 0 °C and add a solution of Azide-PEG4-Tosylate (3.3 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, cautiously quench the excess NaH by slowly adding ice-cold water.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes).

Step 3: Deprotection of the Central Amine

Principle: The Boc protecting group is readily cleaved under strong acidic conditions.[6] Trifluoroacetic acid (TFA) is commonly used as it allows for a quick and clean reaction at room temperature, generating volatile byproducts (isobutylene and CO₂) that are easily removed.[9][17]

Protocol:

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[5]

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

-

Co-evaporate with DCM or toluene multiple times to ensure complete removal of residual TFA. The final product is obtained as a TFA salt, typically as a viscous oil.

Part 3: Purification and Characterization

Purification Strategy

The final product possesses a primary amine and is highly polar due to the PEG chains, making it amenable to reverse-phase high-performance liquid chromatography (RP-HPLC).[][19] This technique separates molecules based on hydrophobicity and is highly effective for purifying PEGylated compounds.[20][21][22]

Visualized Purification Workflow

Caption: Step-by-step workflow for the purification of the final product via RP-HPLC.

Detailed RP-HPLC Protocol

-

Column: A C18 stationary phase column is recommended.

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Sample Preparation: Dissolve the crude TFA salt in Mobile Phase A.

-

Injection and Elution: Inject the sample onto the column equilibrated with 95% Mobile Phase A. Elute the product using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[19]

-

Detection: Monitor the elution profile using UV detection at 214 nm (for peptide bonds if conjugated) and 280 nm (for aromatic residues if present), though the azide group itself has a weak UV absorbance around 260 nm.

-

Fraction Collection & Analysis: Collect fractions corresponding to the major product peak. Analyze the purity of each fraction by LC-MS.

-

Final Processing: Pool the pure fractions and lyophilize to obtain the final product as a stable, fluffy white powder.

Characterization

The identity and purity of the final product, as well as intermediates, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The characteristic signal of the PEG backbone protons appears around 3.6 ppm.[23][24][25]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final product and intermediates.[26][27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the strong, sharp azide stretch around 2100 cm⁻¹.

Part 4: Quantitative Data Summary

The following table provides typical parameters for the synthesis and purification process. Yields and conditions may vary based on scale and specific laboratory practices.

| Parameter | Step 1: Boc Protection | Step 2: PEGylation | Step 3: Deprotection | Purification: RP-HPLC |

| Key Reagents | TRIS, Boc₂O, K₂CO₃ | Boc-TRIS, NaH, N₃-PEG₄-OTs | TFA, DCM | Water, ACN, TFA |

| Solvent | Dioxane/Water | Anhydrous THF | Anhydrous DCM | Water/Acetonitrile |

| Temperature | Room Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temperature |

| Reaction Time | 12-16 hours | 16-24 hours | 1-3 hours | ~45 min/run |

| Typical Yield | >90% | 60-80% | >95% (crude) | >80% recovery |

| Purity (Post-Step) | ~95% | ~80% (post-column) | >90% (crude) | >98% |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Studies on lipase-catalyzed asymmetric synthesis of (S)-(hydroxymethyl)glutamic acid (HMG) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. Azide-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]

- 15. glycomindsynth.com [glycomindsynth.com]

- 16. chemscene.com [chemscene.com]

- 17. rsc.org [rsc.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. lcms.cz [lcms.cz]

- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

A Researcher's In-Depth Technical Guide to the Solubility Properties of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane

In the vanguard of bioconjugation, drug delivery, and materials science, the ability to construct complex molecular architectures with precision is a cornerstone of innovation. Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane stands out as a pivotal trifunctional linker, empowering researchers to forge intricate molecular assemblies via robust "click chemistry" reactions. This guide offers a comprehensive exploration of a critical, yet often overlooked, parameter: its solubility. A thorough understanding of how this molecule behaves in various solvents is fundamental to optimizing reaction conditions, ensuring the integrity of sensitive biomolecules, and achieving reproducible, high-yield results.

Molecular Architecture: The Genesis of Solubility

The solubility characteristics of this compound are intrinsically linked to its unique trifunctional structure. At its core lies a primary amine, providing a reactive handle for conjugation, branching from a central quaternary carbon. Three identical arms, each composed of a tetraethylene glycol (PEG4) spacer and terminating in a reactive azide group, extend from this core.

This architecture creates a molecule with distinct hydrophilic and reactive domains. The repeating ether linkages of the PEG4 chains are highly effective at forming hydrogen bonds with water, rendering the molecule highly soluble in aqueous environments.[][] This hydrophilicity is a crucial attribute, as it allows for bioconjugation reactions to be performed in physiologically relevant buffers, thereby preserving the native conformation and function of proteins and other biomolecules.[3] The terminal azide groups, while essential for click chemistry, are less polar but their influence on overall solubility is minimal compared to the dominant effect of the PEG chains.[4]

Caption: Schematic of this compound structure.

Solubility Profile: A Multi-Solvent Perspective

The utility of a chemical linker is greatly enhanced by its compatibility with a diverse range of solvents, facilitating its use in both biochemical and organic synthesis settings. This compound exhibits broad solubility in aqueous and polar organic solvents.

Table 1: Qualitative and Expected Quantitative Solubility

| Solvent | Solvent Type | Expected Solubility | Rationale & Practical Notes |

| Water | Aqueous | Highly Soluble | The extensive PEGylation ensures excellent water solubility, which is critical for bioconjugation reactions.[5][6] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Soluble | Readily dissolves in common biological buffers, maintaining physiological pH and ionic strength.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A versatile solvent for this compound, often used for creating high-concentration stock solutions.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for this linker, suitable for both organic and bioconjugation reactions.[6] |

| Dichloromethane (DCM) | Chlorinated Organic | Soluble | The molecule's polarity allows for solubility in moderately polar organic solvents like DCM.[6] |

| Methanol / Ethanol | Polar Protic | Soluble | The PEG chains and the amino group contribute to solubility in alcohols.[7] |

| Hexanes / Diethyl Ether | Non-polar Organic | Insoluble | The high polarity of the molecule precludes its solubility in non-polar solvents, a property that can be exploited for precipitation and purification.[7] |

While specific quantitative data for this exact molecule is not widely published, similar branched amino-PEG compounds exhibit high solubility in aqueous media and polar organic solvents.[6]

Key Factors Influencing Solubility

The solubility of this compound is not static and can be significantly influenced by the physicochemical environment.

The Pivotal Role of pH

The primary amine at the molecule's core is a weak base. Its protonation state is dependent on the pH of the solution, which in turn has a profound impact on aqueous solubility.[8]

-

Acidic Conditions (pH < pKa): The amine group is predominantly protonated, forming an ammonium salt (R-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to enhanced solubility.

-

Neutral to Basic Conditions (pH > pKa): The amine group exists primarily in its neutral, uncharged form (R-NH₂). While the hydrophilic PEG chains still confer good water solubility, the overall polarity is somewhat reduced compared to the protonated state.[8]

This pH-dependent solubility is a critical consideration. For applications requiring maximum aqueous solubility, working in a slightly acidic buffer can be advantageous. Conversely, when performing extractions into an organic solvent, adjusting the aqueous phase to a basic pH can decrease the linker's water solubility, facilitating its transfer into the organic phase.

References

- 3. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]

- 4. Branched PEG Azide | AxisPharm [axispharm.com]

- 5. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 6. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. issr.edu.kh [issr.edu.kh]

An In-Depth Technical Guide to the Storage and Stability of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of storing and handling Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a multi-arm polyethylene glycol (PEG) derivative. Understanding the principles outlined herein is paramount to ensuring the integrity of the molecule, the reproducibility of experimental results, and the safety of laboratory personnel. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern the stability and reactivity of this specialized reagent.

Foundational Chemistry and Inherent Stability Considerations

This compound is a branched molecule featuring a central amino group and three arms, each terminating in an azide functional group, connected by PEG4 spacers.[1] This unique architecture makes it a valuable tool in bioconjugation and drug delivery, where the amino group can be linked to various molecules, and the azide groups are available for "click chemistry" reactions.[1]

The stability of this compound is primarily dictated by its three key components: the primary amine, the PEG linkers, and the terminal azides.

-

Primary Amine: The central amino group is a nucleophile and can react with carboxylic acids, activated esters (like NHS esters), and carbonyls.[2] While stable under recommended storage, it can be susceptible to degradation in the presence of reactive compounds or inappropriate buffer systems (e.g., those containing primary amines like Tris).[3]

-

PEG Linkers: Polyethylene glycol (PEG) linkers are known for their ability to enhance the water solubility, stability, and bioavailability of conjugated molecules.[][5][6] They create a protective hydration shell, which can shield the attached molecule from enzymatic degradation and reduce immunogenicity.[6][7] However, PEG chains can undergo slow oxidation over time, especially when exposed to heat, light, and oxygen, leading to the formation of aldehydes, carboxylates, and peroxides.[8] This degradation can alter the pH and ionic strength of solutions.[8]

-

Azide Groups: The terminal azide (N₃) groups are highly useful for specific conjugation reactions but also introduce an element of energetic instability.[9] Organic azides can be sensitive to heat, shock, and pressure, and may decompose explosively under certain conditions.[9][10] The stability of an organic azide is often evaluated by the ratio of carbon and oxygen atoms to nitrogen atoms; a higher ratio generally indicates greater stability.[10] Furthermore, azides can react with heavy metals to form highly shock-sensitive metal azides.[11][12]

Recommended Storage and Handling Protocols

Proper storage is the first line of defense in preserving the chemical integrity of this compound. The following protocols are based on a synthesis of vendor recommendations and general best practices for handling sensitive chemical reagents.

Long-Term and Short-Term Storage

| Condition | Temperature | Duration | Rationale |

| Long-Term (Pure Form) | -20°C | Up to 3 years | Minimizes the rate of potential degradation of both the PEG chains and the azide functional groups.[13] |

| Short-Term (In Solvent) | -80°C | Up to 6 months | Cryogenic temperatures are necessary to slow down hydrolysis and other solvent-mediated degradation pathways.[13] |

| Working Solution | -20°C | Up to 1 month | For frequently accessed solutions, -20°C offers a balance between convenience and preserving stability.[13] |

Key Procedural Insights:

-

Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG linkers.

-

Desiccation: The compound may be hygroscopic.[13] Store in a desiccator to prevent moisture absorption, which can lead to hydrolysis.[3]

-

Light Protection: Protect from light to prevent photo-induced degradation of the azide groups and oxidation of the PEG chains.[8]

-

Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is advisable to aliquot the compound into single-use volumes upon receipt.

Safe Handling and Personal Protective Equipment (PPE)

Given the presence of azide groups, stringent safety precautions are mandatory.

-

Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3] A blast shield is recommended as a precautionary measure.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over goggles when handling the solid or when there is a risk of splashing.[3]

-

Hand Protection: Wear double nitrile gloves. For higher concentrations, consider Silver Shield™ gloves worn under nitrile gloves.[12]

-

Body Protection: A flame-resistant lab coat is required.[3]

-

-

Material Compatibility: Avoid using metal spatulas or instruments to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[11][14] Use plastic or ceramic spatulas instead.[11] Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[10][15]

Stability Assessment: Methodologies and Workflows

Assessing the stability of this compound, particularly after conjugation, is crucial for ensuring the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[]

HPLC-Based Stability-Indicating Assay

A stability-indicating HPLC method can separate the intact molecule from its potential degradation products.

Experimental Protocol:

-

Column Selection: A C8 or C18 reversed-phase column is often suitable for PEGylated compounds.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is a common starting point.[17]

-

Detection: Since PEG and azide groups lack strong UV chromophores, a Charged Aerosol Detector (CAD) is highly effective for quantification.[18] A Diode Array Detector (DAD) can also be used in conjunction to monitor for any UV-active impurities.[18]

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[17] The HPLC method must be able to resolve the parent peak from these degradation product peaks.

Potential Degradation Pathways

Understanding potential degradation pathways is key to interpreting stability data.

-

PEG Chain Oxidation: As mentioned, exposure to oxygen, light, and elevated temperatures can lead to the formation of impurities within the PEG chains.[8]

-

Hydrolysis: The ether linkages within the PEG chains are generally stable, but can be susceptible to hydrolysis under strongly acidic conditions.

-

Azide Reduction/Decomposition: The azide groups can be reduced to amines or decompose through various mechanisms, particularly in the presence of reducing agents, heat, or certain metals.[19][20]

Troubleshooting and Safety in Practice

Scenario 1: Loss of Reactivity in "Click" Chemistry

-

Potential Cause: Degradation of the terminal azide groups.

-

Troubleshooting:

-

Confirm the integrity of the stored material using an analytical technique like HPLC-CAD or NMR.

-

Ensure that the reaction buffer is free of any reducing agents that could compromise the azide functionality.

-

Review handling procedures to eliminate potential exposure to incompatible materials (e.g., heavy metals).[11]

-

Scenario 2: Inconsistent Conjugation to a Carboxyl-Containing Molecule

-

Potential Cause: Degradation of the central amino group or competition from amine-containing buffers.

-

Troubleshooting:

-

Verify the purity of the this compound.

-

Ensure the use of amine-free buffers (e.g., phosphate-buffered saline) for the conjugation reaction.[3]

-

Confirm that the pH of the reaction is optimal for amine-carboxyl coupling.

-

Waste Disposal:

Azide-containing waste requires special handling.[3] It should be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with other chemical waste streams.[3] Never dispose of azide solutions down the drain, as this can lead to the formation of explosive lead or copper azides in the plumbing.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, which may involve quenching the azide with a reagent like sodium nitrite under acidic conditions.[19]

Conclusion

The utility of this compound in advanced bioconjugation strategies is directly linked to its stability and purity. By adhering to the stringent storage and handling protocols detailed in this guide, researchers can mitigate the risks of chemical degradation and ensure the reliability and reproducibility of their experimental outcomes. A thorough understanding of the molecule's inherent chemical properties, coupled with robust analytical oversight and a steadfast commitment to safety, forms the bedrock of successful application in research and drug development.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Azido-PEG4-amine, 951671-92-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 7. purepeg.com [purepeg.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Azide - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Introduction to branched PEG linkers for drug delivery

An In-Depth Technical Guide to Branched PEG Linkers for Advanced Drug Delivery

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically validated and widely adopted strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] While linear PEG linkers have historically dominated the field, the development of branched PEG architectures represents a significant evolution, offering superior control over a drug conjugate's biological behavior. This guide provides a comprehensive technical overview of branched PEG linkers for researchers and drug development professionals. We will explore the fundamental rationale for their use, delve into their synthesis and characterization, and elucidate the key advantages they offer, particularly in enhancing hydrodynamic volume, extending circulation half-life, and enabling higher drug loading.[][4] Through detailed protocols and comparative data, this document serves as a practical resource for leveraging the power of branched PEG linkers in the design of next-generation therapeutics, from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems.

The Evolution of PEGylation: From Linear to Branched Architectures

Fundamentals of PEGylation in Drug Delivery

PEGylation is a cornerstone of biopharmaceutical development, designed to enhance the therapeutic profile of proteins, peptides, and small molecules.[2][5][6] The core principle involves covalently attaching one or more chains of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to the therapeutic moiety.[7][8] The flexible PEG chain creates a hydrophilic cloud or "stealth" shield around the drug.[4][7] This steric hindrance masks the drug from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and preventing premature degradation.[2][9] Furthermore, the increased hydrodynamic size of the PEG-drug conjugate significantly reduces its rate of renal clearance, leading to a prolonged circulation half-life and sustained therapeutic effect.[10][]

The Rationale for Branched PEG Architectures: A Paradigm Shift

While linear PEGs have proven effective, their single-chain structure imposes certain limitations. Achieving a significant increase in hydrodynamic volume often requires very high molecular weight linear PEGs, which can sometimes lead to reduced biological activity due to steric hindrance at the drug's target binding site.[12]

Branched PEG linkers emerged as a solution to these challenges. Unlike their linear counterparts, which consist of a single unbranched chain, branched PEGs feature multiple PEG arms extending from a central core.[][4] This three-dimensional architecture provides a more compact and globular structure compared to a linear PEG of the same total molecular weight.[] The primary rationale for this architectural shift is rooted in several key advantages:

-

Superior Shielding: A branched structure offers a more substantial "umbrella-like" protection over the drug's surface for a single point of attachment, leading to enhanced protection from enzymatic degradation and the reticuloendothelial system.[4][9][14]

-

Increased Hydrodynamic Size: For a given molecular weight, a branched PEG can exhibit a larger effective hydrodynamic radius, which is a critical factor in reducing kidney filtration and extending in-vivo half-life.[4][][15]

-

Higher Drug Loading: In applications like ADCs, a single branched linker can be designed to carry multiple drug molecules, enabling a higher drug-to-antibody ratio (DAR) at a single conjugation site.[16][17][18] This is crucial for delivering a potent therapeutic dose without compromising the antibody's properties through excessive modification.

The Architectural Diversity and Synthesis of Branched PEG Linkers

Common Branched Architectures

Branched PEG linkers are not a monolith; they encompass a variety of structures designed for specific applications. The most common architectures include:

-

Y-Shaped PEGs: Also known as "U-shaped" PEGs, these consist of two PEG chains linked to a single reactive group, often via a lysine core. This is one of the most widely used branched structures.[7]

-

Multi-Arm PEGs: These architectures feature three, four, six, or even eight PEG arms extending from a central core, such as pentaerythritol (for 4-arm) or hexaglycerol (for 8-arm).[][7] They are instrumental in creating complex conjugates and hydrogels.[]

Synthetic Strategies: A Technical Overview

The synthesis of branched PEGs is a multi-step process that demands precision to ensure a well-defined structure.[] A common approach involves reacting bifunctional PEGs, which have reactive groups at both ends, with a multifunctional crosslinking agent or initiator.[] For example, a Y-shaped PEG can be synthesized by reacting two equivalents of an activated methoxy-PEG (mPEG) with the two amine groups of a lysine molecule, leaving the lysine's carboxyl group available for further activation and conjugation to a drug.[9][19]

More advanced methods utilize convergent synthesis pathways and click chemistry to create highly defined, monodisperse branched structures.[][20] These methods provide precise control over the molecular weight and functionality of the final linker, which is critical for regulatory approval and reproducible clinical performance.

Diagram: Generalized Synthesis of a Y-Shaped Branched PEG Linker

Caption: Synthesis workflow for a Y-shaped PEG linker via lysine core.

Core Advantages of Branched PEG Linkers in Bioconjugation

Impact on Pharmacokinetics (PK): Reduced Clearance and Extended Half-Life

The primary driver for using branched PEG linkers is their profound impact on a drug's pharmacokinetic profile.[10][21] The larger hydrodynamic volume imparted by the branched structure is the key mechanistic driver. Molecules larger than the glomerular filtration threshold (typically ~40-60 kDa) are cleared much more slowly by the kidneys.[] Branched PEGs achieve this threshold more efficiently than linear PEGs of the same mass, significantly prolonging circulation time.[][15] This leads to sustained drug exposure, which can improve therapeutic efficacy and allows for less frequent dosing, enhancing patient compliance.[5]

Comparative Pharmacokinetic Parameters

The advantages of branched architecture are best illustrated through quantitative data. The following table summarizes representative pharmacokinetic data comparing biologics conjugated with linear versus branched PEG linkers.

| Parameter | Unconjugated Protein | Linear PEG Conjugate | Branched PEG Conjugate | Rationale for Difference |

| Molecular Weight (Total) | ~20 kDa | ~40 kDa (20 kDa protein + 20 kDa PEG) | ~40 kDa (20 kDa protein + 20 kDa PEG) | Total mass is kept consistent for comparison. |

| Hydrodynamic Radius (Rh) | ~2.5 nm | ~5.5 nm | ~6.5 nm | Branched architecture creates a larger, more globular hydrodynamic shield for the same mass.[12] |

| Terminal Half-Life (t½) | ~2 hours | ~30 hours | ~70 hours | Larger Rh of branched PEG leads to significantly reduced renal clearance.[4] |

| Area Under Curve (AUC) | Low | Moderate | High | Slower clearance results in greater overall drug exposure over time.[12] |

Note: Values are illustrative and can vary significantly based on the specific protein, PEG size, and conjugation chemistry.

Enabling Higher Drug-to-Antibody Ratios (DAR) in ADCs

In the field of Antibody-Drug Conjugates (ADCs), achieving a high and homogeneous DAR is critical for therapeutic efficacy. However, conjugating multiple hydrophobic drug-linker moieties to an antibody can induce aggregation and negatively impact its pharmacokinetic properties.[22] Branched PEG linkers provide an elegant solution. A single linker can be engineered to carry two, three, or more payload molecules, allowing for the creation of ADCs with a DAR of 4 or 6 through modification of just two specific sites on the antibody.[18][23] This approach minimizes disruption to the antibody's structure while maximizing the therapeutic payload delivered to the target cell.[16][17]

Characterization and Quality Control of Branched PEG Conjugates

Rigorous analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of PEGylated therapeutics. The complexity of branched structures necessitates a multi-faceted analytical approach.

Analytical Techniques for Characterization

A suite of orthogonal methods is required to fully characterize a branched PEG conjugate:

-

Size-Exclusion Chromatography (SEC): Used to determine the apparent molecular weight, assess aggregation, and purify the conjugate from unreacted PEG and protein.[7]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight of the linker and the final conjugate.[7][] Advanced LC-MS methods can help identify PEG attachment sites.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the branched PEG linker itself, verifying its architecture before conjugation.[]

-

Hydrophobic Interaction Chromatography (HIC): A standard method for determining the DAR of ADCs. The conjugate's hydrophobicity increases with each attached drug-linker, allowing for the separation and quantification of different DAR species.[25]

Diagram: Experimental Workflow for Characterization

Caption: Orthogonal characterization workflow for a branched PEG-ADC.

Experimental Protocols for Implementation

The following protocols provide a generalized, step-by-step methodology for the conjugation and purification of a protein using an amine-reactive branched PEG linker.

Protocol 1: Conjugation of a Y-Shaped PEG-NHS Ester to a Monoclonal Antibody

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) activated branched PEG to the surface-accessible lysine residues of an antibody.[25]

Materials:

-

Monoclonal Antibody (mAb): In an amine-free buffer (e.g., PBS, pH 7.4).

-

Y-Shaped PEG-NHS Ester: Stored at -20°C with desiccant.

-

Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

-

Reagent Preparation: Equilibrate the vial of Y-Shaped PEG-NHS ester to room temperature before opening to prevent moisture condensation.[26] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO. Do not store the stock solution, as the NHS-ester moiety is susceptible to hydrolysis.[26]

-

Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in PBS buffer, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete in the reaction.[26]

-

Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain protein stability.[25]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.[25]

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

Objective: To separate the high molecular weight PEGylated antibody from unreacted (low molecular weight) PEG linker and quenching buffer components.

Materials:

-

SEC Column: Appropriate for the size of the final conjugate (e.g., Superdex 200 or equivalent).

-

HPLC System.

-

Mobile Phase: PBS, pH 7.4.

-

Quenched reaction mixture from Protocol 1.

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at a flow rate appropriate for the column dimensions.

-

Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed 2-5% of the column volume for optimal resolution.

-

Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. The PEGylated mAb, having the highest molecular weight, will elute first. Unreacted PEG and other small molecules will elute in later fractions.

-

Analysis: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the main protein peak.

-

Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody. If necessary, concentrate the final product using an appropriate ultrafiltration device (e.g., Amicon Ultra with a 30 kDa MWCO).

Challenges and Future Perspectives

Despite their significant advantages, branched PEG linkers are not without challenges. The "anti-PEG" antibody response, where pre-existing or induced antibodies lead to accelerated blood clearance of PEGylated drugs, is a growing concern.[27][28] Furthermore, the non-biodegradable nature of the PEG backbone has prompted research into alternative, biodegradable polymers.[29]

The future of drug delivery linkers will likely involve more sophisticated, highly branched architectures and the development of novel polymers that mimic PEG's beneficial properties while offering improved safety profiles and biodegradability.[30] As our understanding of the structure-activity relationship of these complex molecules deepens, so too will our ability to precisely engineer the next generation of highly effective and safe bioconjugate therapeutics.

References

- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 17. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 18. benchchem.com [benchchem.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. broadpharm.com [broadpharm.com]

- 27. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trivalent Scaffold: A Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane for Novel Bioconjugate Development

Abstract

In the landscape of advanced biotherapeutics, the precise architectural control of conjugate molecules is paramount to achieving desired pharmacological outcomes. This technical guide delves into the core attributes and applications of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a trivalent polyethylene glycol (PEG) linker designed for the synthesis of complex, multivalent bioconjugates. We will explore the strategic rationale for employing a trivalent scaffold, detailing its impact on binding avidity, payload delivery, and pharmacokinetic modulation. This guide provides field-proven insights and detailed experimental protocols for the conjugation of this linker to alkyne-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), along with methodologies for the comprehensive characterization of the resulting conjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage multivalent platforms for the next generation of targeted therapies and diagnostic agents.

Introduction: The Rationale for Multivalency

The principle of multivalency, the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another, is a cornerstone of biological recognition. Nature frequently employs this strategy to enhance binding strength (avidity) and specificity. In therapeutic design, mimicking this approach can transform a moderately potent monovalent ligand into a highly effective multivalent construct. This compound is a synthetically engineered scaffold that directly enables this strategy.

This molecule features a central branching core from which three discrete PEG4 arms extend, each terminating in a reactive azide group. A single primary amine at the core serves as an orthogonal handle for further modification or for linkage to a carrier molecule. The strategic incorporation of PEG4 (polyethylene glycol with four repeating ethylene oxide units) spacers offers several advantages, including enhanced aqueous solubility, reduced immunogenicity, and optimized spatial orientation of the terminal azide groups, which minimizes steric hindrance during conjugation.[1][2]

The primary application for this trivalent azide linker is in the construction of novel bioconjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents, through the highly efficient and bioorthogonal "click chemistry" reaction.[3][4]

Molecular Architecture and Inherent Advantages

The unique structure of this compound provides a distinct set of advantages in bioconjugate design. The ability to attach up to three molecules of interest to a single point of conjugation on a protein, peptide, or other biomolecule is a significant advancement over traditional linear, monovalent linkers.

Diagram: Molecular Structure and Functional Components

Caption: Structure of this compound.

Key Advantages of the Trivalent Architecture:

-

Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, achieving a high and homogenous DAR is crucial for therapeutic efficacy.[2][5] This trivalent linker allows for the attachment of three payload molecules at a single conjugation site on an antibody, enabling the creation of ADCs with a defined DAR of 3, 6, or higher, depending on the number of available conjugation sites. This can lead to enhanced cytotoxic potency.[6]

-

Enhanced Binding Avidity: When used to conjugate targeting ligands (e.g., peptides or small molecules), the trivalent display can significantly increase the binding avidity to cell surface receptors. This "dendrimeric effect" can lead to improved targeting and cellular uptake.[7]

-

Improved Physicochemical Properties: The hydrophilic PEG4 arms enhance the water solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[1][2] This improved solubility can lead to better formulation stability and pharmacokinetic profiles.

-

Modular and Versatile: The core amine and terminal azides provide two orthogonal points for conjugation. The azides readily participate in click chemistry, while the amine can be used for standard amine-reactive chemistries (e.g., NHS ester coupling), allowing for the construction of highly complex and multifunctional bioconjugates.[3][8]

Data Summary: Impact of Multivalency and PEGylation

The choice of linker architecture has a quantifiable impact on the performance of a bioconjugate. The following table summarizes key performance metrics influenced by multivalency and PEGylation, drawn from comparative studies in the literature.

| Feature | Monovalent Linker | Trivalent/Multivalent Linker | Rationale and Causality |

| Binding Affinity (K_D) | Baseline | Lower K_D (Higher Affinity) | The simultaneous engagement of multiple ligands with their receptors reduces the dissociation rate, leading to a significant increase in overall binding strength (avidity).[7] |

| Signal Amplification (Diagnostics) | Standard Signal | Increased Signal-to-Noise Ratio | In immunoassays, multivalent linkers can increase the number of detection molecules (e.g., fluorophores) per binding event, amplifying the signal.[7] |

| ADC In Vitro Cytotoxicity (IC_50) | Payload Dependent | Lower IC_50 (Higher Potency) | A higher DAR, facilitated by trivalent linkers, delivers more cytotoxic payload per antibody, often resulting in increased cell-killing efficacy.[6][9] |

| Plasma Half-Life (t_1/2) | Shorter | Longer | The increased hydrodynamic volume imparted by the branched PEG structure can reduce renal clearance, prolonging circulation time.[10] |

| Solubility of Hydrophobic Payloads | Limited | Significantly Improved | The hydrophilic PEG chains shield hydrophobic drugs, preventing aggregation and improving the overall solubility and stability of the ADC.[2] |

Experimental Section: Protocols for Bioconjugation

The primary method for utilizing the three azide termini of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This requires the biomolecule of interest (e.g., protein, antibody) to be pre-functionalized with a terminal alkyne group.

Diagram: Experimental Workflow for ADC Synthesis

Caption: Workflow for synthesizing an ADC with the trivalent linker.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an alkyne-modified protein with an azide-functionalized molecule, adapted for the trivalent linker.[4][8][11]

Materials:

-

Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)

-

This compound (or a pre-formed drug-linker construct)

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-